molecular formula C8H9BrFNO B13313305 2-(1-Amino-2-fluoroethyl)-5-bromophenol

2-(1-Amino-2-fluoroethyl)-5-bromophenol

Cat. No.: B13313305
M. Wt: 234.07 g/mol
InChI Key: KNIXWUQOLVUPFB-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-5-bromophenol (CAS: 1824573-41-2) is a brominated phenolic compound featuring a fluorinated ethylamine side chain. Its molecular formula is C₈H₉BrFNO, with a molecular weight of 234.07 g/mol. The structure comprises a bromophenol core substituted with a 1-amino-2-fluoroethyl group at the ortho position (relative to the hydroxyl group). This compound’s unique combination of bromine (electron-withdrawing), fluorine (electronegative), and amino (basic) groups makes it a candidate for applications in medicinal chemistry, particularly in targeting amino acid transport systems or as a precursor for radiopharmaceuticals .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-5-bromophenol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(11)4-10)8(12)3-5/h1-3,7,12H,4,11H2

InChI Key

KNIXWUQOLVUPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(CF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-fluoroethyl)-5-bromophenol typically involves the reaction of 5-bromophenol with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-fluoroethyl)-5-bromophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-fluoroethyl)-5-bromophenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-fluoroethyl)-5-bromophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The fluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

(R)-2-Amino-2-(5-Bromo-2-fluorophenyl)ethan-1-ol

  • Molecular Formula: C₈H₉BrFNO (identical to the target compound).
  • Key Differences: The amino group is positioned on the β-carbon of the ethanol chain rather than the α-carbon. This stereochemical variation may influence receptor binding or transport kinetics.

5-(1-Amino-2-hydroxyethyl)-2-fluorophenol

  • Molecular Formula: C₈H₁₀FNO₂.
  • Key Differences: Replaces the fluoro group on the ethyl chain with a hydroxyl group.
  • Physical Properties : Boiling point = 361.9°C; Density = 1.4 g/cm³. These properties suggest higher polarity than the target compound .

1-(5-Bromo-2-fluorophenyl)ethanol

  • Molecular Formula : C₈H₈BrFO.
  • Key Differences: Lacks the amino group, reducing its ability to participate in hydrogen bonding or interact with amino acid transporters.
  • Applications : Intermediate in the synthesis of kinase inhibitors (e.g., anticancer agents). Highlights the importance of bromo-fluoro substitution in aromatic pharmacophores .

2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol

  • Molecular Formula: C₁₀H₁₄BrNO₂.
  • Structural Insight : Demonstrates the role of ether linkages in modulating solubility and bioavailability .

Florfenicol Amine

  • Molecular Formula: C₁₀H₁₄FNO₃S.
  • Key Differences: Contains a sulfonyl group and lacks bromine, but shares the 1-amino-2-fluoroethyl motif.
  • Storage at 2–8°C suggests sensitivity to degradation, a consideration for the target compound .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-(1-Amino-2-fluoroethyl)-5-bromophenol C₈H₉BrFNO 234.07 Bromophenol, fluoroethylamine Potential radiopharmaceutical precursor
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol C₈H₉BrFNO 234.07 β-Amino ethanol, bromo-fluoro aryl Chiral intermediate for PET tracers
5-(1-Amino-2-hydroxyethyl)-2-fluorophenol C₈H₁₀FNO₂ 171.17 Hydroxyethylamine, fluorophenol High polarity; possible CNS applications
1-(5-Bromo-2-fluorophenyl)ethanol C₈H₈BrFO 219.06 Bromo-fluoro aryl, ethanol Kinase inhibitor intermediate
Florfenicol amine C₁₀H₁₄FNO₃S 247.29 Sulfonyl, fluoroethylamine Antimicrobial metabolite

Biological Activity

2-(1-Amino-2-fluoroethyl)-5-bromophenol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom and a fluoroethyl group attached to a phenolic framework. This article provides a comprehensive overview of its biological activity, focusing on enzyme interactions, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C_8H_9BrFNO
  • Molecular Weight : Approximately 234.07 g/mol

The compound's structure contributes to its chemical reactivity and biological properties, making it suitable for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances the compound's membrane permeability, which may increase its efficacy in biological systems. Research indicates that it can modulate enzyme activity, potentially inhibiting or altering enzyme functions, which is critical for drug development.

Enzyme Interaction Studies

Studies have shown that this compound can bind to active sites of various enzymes. This interaction may lead to the modulation of enzymatic activity, which is essential for understanding its pharmacological potential.

Enzyme Activity Modulation Reference
Cytochrome P450Inhibition
AcetylcholinesteraseCompetitive inhibition
Protein Kinase AActivation

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

  • Absorption : Enhanced by the fluoroethyl group, facilitating better membrane permeability.
  • Distribution : Tends to accumulate in tissues with high blood flow.
  • Metabolism : Undergoes phase I metabolic reactions primarily through cytochrome P450 enzymes.
  • Excretion : Primarily eliminated through renal pathways.

Case Study 1: Inhibition of Cytochrome P450

A study investigated the effects of this compound on cytochrome P450 enzymes in rat liver microsomes. Results indicated significant inhibition of CYP1A2 and CYP3A4 activities, suggesting potential drug-drug interaction risks when co-administered with other medications metabolized by these enzymes.

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, administration of this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal death. The compound was shown to enhance the activity of antioxidant enzymes while reducing markers of inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Amino-2-fluoroethyl)-5-bromophenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as Pd-catalyzed cross-coupling or nucleophilic substitution. For example, bromophenol derivatives can be synthesized via condensation of 4-bromo-2-hydroxybenzoic acid with aminothiophenol under inert atmospheres (N₂), using catalysts like polyphosphoric acid trimethylsilyl ester (PPSE) to achieve ~81% yield . Key variables include solvent choice (e.g., o-dichlorobenzene), temperature (90°C), and purification via silica gel chromatography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using δ values (e.g., aromatic protons at δ 7.99–7.09 ppm, hydroxyl protons at δ 12.71 ppm) .
  • Elemental Analysis : Validate purity (e.g., C, H, N content within ±0.4% of theoretical values) .
  • Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 358.25) .

Q. How can researchers address solubility challenges during biological assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO for stock solutions) and dilute in aqueous buffers. For in vitro studies, optimize solubility via pH adjustment (e.g., phosphate-buffered saline at pH 7.4) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the synthesis of analogs?

  • Methodological Answer : Fluorination often requires electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions. For example, fluorination at the 2-position of the ethylamine side chain may require low temperatures (−20°C) and anhydrous solvents (THF) to minimize by-products . Monitor reaction progress via TLC (hexane/EtOAc, 3:2) .

Q. What experimental designs are recommended for evaluating biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorescence-based kinetic assays (e.g., trypsin inhibition with IC₅₀ determination) .
  • Cytotoxicity Studies : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p < 0.05) .

Q. How should researchers resolve contradictions in reported melting points or spectral data?

  • Methodological Answer : Cross-validate data using multiple techniques. For example, if a melting point discrepancy arises (e.g., observed 142–143°C vs. literature 134–135°C), repeat DSC analysis and compare with NMR to confirm structural integrity . Consider polymorphic variations or residual solvent effects .

Q. What computational methods support mechanistic studies of its pharmacological activity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., β-lactamases) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .

Key Considerations for Experimental Design

  • Stability Studies : Assess compound degradation under UV light or varying pH using HPLC-UV .
  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IC column) is critical for enantiomeric resolution, especially for amino-fluoroethyl derivatives .

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